![molecular formula C12H17NO6S B6627920 3-Methoxy-4-[2-methoxyethyl(methyl)sulfamoyl]benzoic acid](/img/structure/B6627920.png)
3-Methoxy-4-[2-methoxyethyl(methyl)sulfamoyl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methoxy-4-[2-methoxyethyl(methyl)sulfamoyl]benzoic acid, also known as MSA, is a sulfonamide compound that has been widely used in scientific research. MSA is a synthetic compound that has shown potential in various applications, including as an anti-inflammatory agent, a cancer treatment, and a neuroprotective agent.
作用机制
The exact mechanism of action of 3-Methoxy-4-[2-methoxyethyl(methyl)sulfamoyl]benzoic acid is not fully understood. However, studies suggest that it may exert its therapeutic effects by inhibiting the activity of certain enzymes involved in inflammation and cancer cell growth. Additionally, 3-Methoxy-4-[2-methoxyethyl(methyl)sulfamoyl]benzoic acid may act as an antioxidant, protecting cells from oxidative damage.
Biochemical and Physiological Effects:
3-Methoxy-4-[2-methoxyethyl(methyl)sulfamoyl]benzoic acid has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of COX-2, an enzyme involved in inflammation, and to induce apoptosis, or programmed cell death, in cancer cells. 3-Methoxy-4-[2-methoxyethyl(methyl)sulfamoyl]benzoic acid has also been shown to reduce oxidative stress and inflammation in the brain, potentially protecting against neurodegenerative diseases such as Alzheimer's.
实验室实验的优点和局限性
One advantage of using 3-Methoxy-4-[2-methoxyethyl(methyl)sulfamoyl]benzoic acid in lab experiments is its relatively low toxicity. Additionally, 3-Methoxy-4-[2-methoxyethyl(methyl)sulfamoyl]benzoic acid is stable under a wide range of conditions, making it easy to handle and store. However, 3-Methoxy-4-[2-methoxyethyl(methyl)sulfamoyl]benzoic acid may have limited solubility in certain solvents, which may make it difficult to use in certain experiments.
未来方向
There are several potential future directions for research on 3-Methoxy-4-[2-methoxyethyl(methyl)sulfamoyl]benzoic acid. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's. Additionally, further research is needed to fully understand the mechanism of action of 3-Methoxy-4-[2-methoxyethyl(methyl)sulfamoyl]benzoic acid and to identify any potential side effects. Finally, 3-Methoxy-4-[2-methoxyethyl(methyl)sulfamoyl]benzoic acid may have potential applications in other areas, such as in the development of new anti-inflammatory or anticancer drugs.
合成方法
3-Methoxy-4-[2-methoxyethyl(methyl)sulfamoyl]benzoic acid is synthesized by reacting 3-methoxy-4-hydroxybenzoic acid with methylsulfonyl chloride and 2-methoxyethylamine in the presence of a base. The reaction yields 3-Methoxy-4-[2-methoxyethyl(methyl)sulfamoyl]benzoic acid as a white crystalline powder, which is then purified by recrystallization.
科学研究应用
3-Methoxy-4-[2-methoxyethyl(methyl)sulfamoyl]benzoic acid has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis. Additionally, 3-Methoxy-4-[2-methoxyethyl(methyl)sulfamoyl]benzoic acid has been shown to have anticancer properties, with studies suggesting that it may inhibit the growth of cancer cells. 3-Methoxy-4-[2-methoxyethyl(methyl)sulfamoyl]benzoic acid has also been investigated for its neuroprotective properties, with studies suggesting that it may protect against oxidative stress and inflammation in the brain.
属性
IUPAC Name |
3-methoxy-4-[2-methoxyethyl(methyl)sulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO6S/c1-13(6-7-18-2)20(16,17)11-5-4-9(12(14)15)8-10(11)19-3/h4-5,8H,6-7H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCCWQHOZBQELPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC)S(=O)(=O)C1=C(C=C(C=C1)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

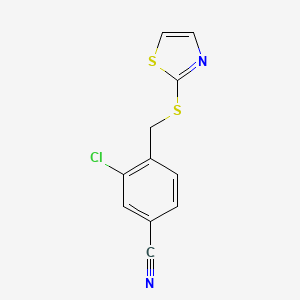
![3-[(3,3-Dimethylbutylamino)methyl]oxolan-3-ol](/img/structure/B6627844.png)
![N-methyl-2-[(2-methylcyclopentyl)amino]ethanesulfonamide](/img/structure/B6627847.png)
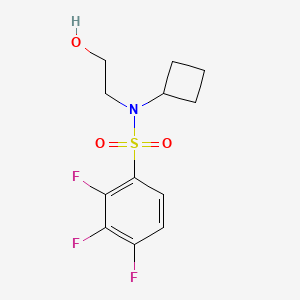
![4-[Cyclobutyl(2-hydroxyethyl)sulfamoyl]-1-methylpyrrole-2-carboxamide](/img/structure/B6627871.png)
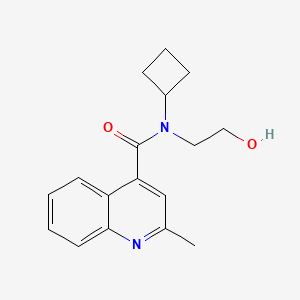

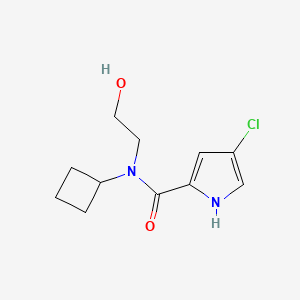

![7-Methyl-3-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]thieno[3,2-d]pyrimidin-4-one](/img/structure/B6627909.png)
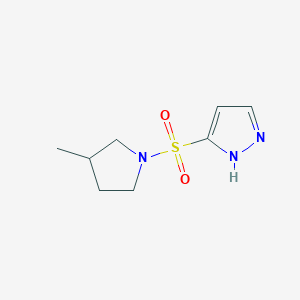
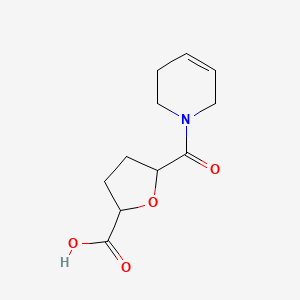
![N-[1-(2-aminopropyl)pyrrolidin-3-yl]acetamide](/img/structure/B6627932.png)
![3-Methoxy-4-[(1-methoxy-2-methylpropan-2-yl)sulfamoyl]benzoic acid](/img/structure/B6627938.png)